molecular formula C20H23ClN2O4S B2872151 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide CAS No. 921997-30-0

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

Cat. No.: B2872151
CAS No.: 921997-30-0
M. Wt: 422.92
InChI Key: FRKCZQLEPFNKCS-UHFFFAOYSA-N
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Description

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety attached to a tetrahydrobenzo[b][1,4]oxazepine ring system The presence of chlorine, dimethyl, and propyl groups further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the benzenesulfonamide moiety.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydrobenzo[b][1,4]oxazepine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: Compounds with similar sulfonamide moieties.

    Tetrahydrobenzo[b][1,4]oxazepine Derivatives: Compounds with similar ring systems.

Uniqueness

The uniqueness of 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide lies in its combined structural features, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h5-10,12,22H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKCZQLEPFNKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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